2-Bromodibenzo[b,d]furan-1-ol
Description
Overview of the Dibenzofuran (B1670420) Core Structure and its Significance in Organic Chemistry
The foundation of 2-Bromodibenzo[b,d]furan-1-ol is the dibenzo[b,d]furan core, a robust heterocyclic aromatic compound. This structure consists of two benzene (B151609) rings fused to a central furan (B31954) ring. This arrangement results in a planar and rigid molecule with a unique electronic distribution, making it a valuable building block in organic synthesis. Dibenzofuran itself is utilized as a heat transfer agent and serves as a precursor in the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug furobufen.
Importance of Halogenated and Hydroxylated Dibenzofurans in Synthetic and Materials Science Contexts
The introduction of halogen and hydroxyl groups onto the dibenzofuran skeleton gives rise to a vast array of derivatives with diverse and significant applications.
Halogenated Dibenzofurans , particularly chlorinated and brominated congeners, have been the subject of considerable study, primarily due to their environmental persistence and toxicological profiles. chemicalbook.com These compounds can form as byproducts during industrial processes and combustion. chemicalbook.com In the realm of synthetic chemistry, halogenated dibenzofurans serve as versatile intermediates. The halogen atom can be readily displaced or used to direct further chemical transformations, allowing for the construction of more complex molecules. For instance, 2-Bromodibenzofuran is employed as a reagent in Friedel-Crafts acylation reactions, a fundamental process in organic synthesis. chemicalbook.com
Hydroxylated Dibenzofurans are of significant interest in medicinal chemistry and materials science. The hydroxyl group can act as a handle for further functionalization and can participate in hydrogen bonding, influencing the compound's physical and biological properties. Research into hydroxylated derivatives of related heterocyclic systems has highlighted their potential as antioxidants and in the development of novel therapeutic agents. researchgate.net The synthesis of dibenzo[b,d]furan-1-ol has been documented, providing a potential pathway to access its brominated derivatives. google.com
Positional Isomerism in Brominated and Hydroxylated Dibenzofurans: Focus on this compound
The specific placement of the bromo and hydroxyl groups on the dibenzofuran ring system, known as positional isomerism, is critical in defining the chemical and physical properties of the molecule. In the case of this compound, the bromine atom is located at position 2 and the hydroxyl group at position 1.
While direct experimental data for this compound is scarce, its properties can be inferred to be distinct from other isomers such as 1-bromo-2-hydroxydibenzofuran or 3-bromo-4-hydroxydibenzofuran. The proximity of the electron-withdrawing bromine atom to the electron-donating hydroxyl group in the 2- and 1-positions, respectively, would likely influence the acidity of the hydroxyl proton and the reactivity of the aromatic rings in electrophilic substitution reactions.
Structure
3D Structure
Properties
Molecular Formula |
C12H7BrO2 |
|---|---|
Molecular Weight |
263.09 g/mol |
IUPAC Name |
2-bromodibenzofuran-1-ol |
InChI |
InChI=1S/C12H7BrO2/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6,14H |
InChI Key |
OPOVGTURCHZJBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3O)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 Bromodibenzo B,d Furan 1 Ol
Reactivity at the Bromine Moiety
The bromine atom attached to the aromatic core of 2-Bromodibenzo[b,d]furan-1-ol is a versatile handle for introducing molecular complexity. Its reactivity is characteristic of aryl bromides, enabling participation in a variety of substitution and coupling reactions.
Nucleophilic Aromatic Substitution Pathways
While nucleophilic aromatic substitution (SNAr) is a common reaction for aryl halides, it typically requires the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group to proceed efficiently. In the case of this compound, the dibenzofuran (B1670420) ring system itself is electron-rich, and the hydroxyl group is an electron-donating group, which generally disfavors classical SNAr pathways.
However, nucleophilic substitution can be facilitated under specific conditions, such as through copper-mediated processes or via the formation of organometallic intermediates. For instance, in related halogenated imidazoles, nucleophilic displacement of a bromine atom has been observed with various nucleophiles when the ring is appropriately activated. rsc.org While direct SNAr on this compound is not widely reported, it is conceivable that under forcing conditions or with highly reactive nucleophiles, substitution of the bromine atom could occur. The reaction would likely proceed via an addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the bromine.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The bromine atom at the 2-position of the dibenzofuran ring is well-suited for participation in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with a halide, catalyzed by a palladium complex. For this compound, this would entail reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to yield a 2-aryl- or 2-alkenyl-dibenzo[b,d]furan-1-ol. Studies on related 2-bromobenzofurans have demonstrated the efficacy of Suzuki couplings for synthesizing 2-arylbenzofurans in good to excellent yields. nih.govresearchgate.net A typical catalytic system for such transformations involves a palladium(II) catalyst in aqueous media. nih.gov
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene. This would allow for the introduction of a vinyl group at the 2-position of the dibenzofuran core.
Sonogashira Coupling: The Sonogashira coupling reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide. nih.gov This reaction would enable the synthesis of 2-alkynyl-dibenzo[b,d]furan-1-ol derivatives. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base.
The general conditions for these cross-coupling reactions are summarized in the table below, based on transformations of similar 2-bromobenzofuran (B1272952) substrates.
| Reaction | Coupling Partner | Catalyst System | Typical Conditions | Product Type |
| Suzuki | Boronic acid/ester | Pd(II) complex, Base (e.g., K2CO3) | EtOH/H2O, 80 °C | 2-Aryl/alkenyl-dibenzo[b,d]furan-1-ol |
| Heck | Alkene | Pd catalyst, Base | Solvent, Heat | 2-Alkenyl-dibenzo[b,d]furan-1-ol |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Solvent, Room Temp to Heat | 2-Alkynyl-dibenzo[b,d]furan-1-ol |
Dehalogenation Reactions and Deuteration Studies
Dehalogenation of this compound can be achieved through various reductive methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas, ammonium (B1175870) formate) is a common approach. This reaction would yield dibenzo[b,d]furan-1-ol.
Deuteration at the 2-position can be accomplished by performing the dehalogenation in the presence of a deuterium (B1214612) source. For example, catalytic reduction with deuterium gas (D2) or the use of a deuterated solvent in certain reductive processes would lead to the formation of 2-deuterio-dibenzo[b,d]furan-1-ol. These deuterated analogs are valuable in mechanistic studies and as internal standards in analytical chemistry.
Reactivity at the Hydroxyl Group
The phenolic hydroxyl group at the 1-position is a key site for functionalization, allowing for the formation of ethers and esters.
O-Alkylation and O-Acylation Reactions
O-Alkylation: The hydroxyl group can be readily alkylated to form ethers. This is typically achieved by deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkylating agent. Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3), and alkylating agents are typically alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). General procedures for O-alkylation often involve reacting the alcohol with an excess of the alkylating agent in the presence of a base in an appropriate solvent like THF or DMF. nih.gov
O-Acylation: Acylation of the hydroxyl group leads to the formation of esters. This can be accomplished using various acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct.
Etherification and Esterification Strategies
Etherification: Williamson ether synthesis is a classic and versatile method for preparing ethers from this compound. This involves the reaction of the corresponding phenoxide with an alkyl halide. The choice of base and solvent is crucial to optimize the reaction conditions and minimize side reactions.
Esterification: Fischer esterification, involving the reaction of the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, is a common method for ester formation. Alternatively, Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, allows for milder reaction conditions.
The following table summarizes common strategies for modifying the hydroxyl group:
| Reaction Type | Reagents | Typical Conditions | Product |
| O-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | Solvent (e.g., THF, DMF) | Ether |
| O-Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine) | Solvent (e.g., CH2Cl2) | Ester |
| Williamson Ether Synthesis | Alkyl halide, Strong Base | Solvent, Heat | Ether |
| Fischer Esterification | Carboxylic acid, Acid catalyst | Heat | Ester |
| Steglich Esterification | Carboxylic acid, DCC, DMAP | Solvent (e.g., CH2Cl2) | Ester |
Oxidation Reactions of the Phenolic Moiety
The phenolic hydroxyl group in this compound is susceptible to oxidation, a reaction characteristic of phenols. The presence of the bromine atom and the dibenzofuran ring system can influence the course and products of these oxidation reactions. In environmental contexts, the oxidation of brominated phenols can be catalyzed by naturally occurring minerals. For instance, manganese oxides (MnOx) have been shown to catalyze the oxidation of phenol in the presence of bromide ions, leading to the formation of various brominated phenolic compounds. nih.gov This process involves the initial oxidation of bromide to active bromine species, which then brominate the phenol. nih.gov Subsequent oxidation of the resulting bromophenols can lead to the formation of more complex structures like hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). nih.gov Given the structural similarities, it is plausible that this compound could undergo similar oxidative coupling reactions under comparable conditions.
The oxidation of phenols can also be initiated by other chemical oxidants or electrochemical methods, often proceeding through phenoxy radical intermediates. The stability and subsequent reaction pathways of the phenoxy radical derived from this compound would be influenced by the delocalization of the unpaired electron across the dibenzofuran system and the electronic effects of the bromine atom.
Table 1: Potential Oxidation Products of this compound
| Reactant | Oxidizing Agent/Catalyst | Potential Products | Reaction Type |
| This compound | Manganese Oxides (in presence of Br⁻) | Dimeric ethers, Biphenyl-like structures | Oxidative Coupling |
| This compound | Chemical Oxidants (e.g., Fremy's salt) | Quinone-like structures | Oxidation |
Electrophilic and Nucleophilic Substitutions on the Dibenzofuran Core
The dibenzofuran core of this compound is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is dictated by the directing effects of the existing hydroxyl and bromo substituents.
Electrophilic Aromatic Substitution:
The hydroxyl group is a strongly activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. savemyexams.comyoutube.com The combined influence of these two substituents will determine the position of incoming electrophiles. The hydroxyl group's strong activating effect is due to the donation of a lone pair of electrons from the oxygen atom into the aromatic ring, increasing its electron density. savemyexams.comyoutube.com This makes the ring more susceptible to attack by electrophiles. savemyexams.combyjus.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.commasterorganicchemistry.com For phenols, these reactions often occur under milder conditions compared to benzene (B151609). chemguide.co.uk For instance, the nitration of phenol can be achieved with dilute nitric acid at room temperature. chemguide.co.uk Given the activated nature of the ring system in this compound due to the hydroxyl group, electrophilic substitution is expected to be facile. The positions most activated for electrophilic attack would be those ortho and para to the hydroxyl group.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNA) on the dibenzofuran core is generally less favorable than electrophilic substitution unless the ring is activated by strongly electron-withdrawing groups. wikipedia.orglibretexts.org The bromine atom can act as a leaving group in SNA reactions, particularly when activated by electron-withdrawing substituents or under forcing conditions. wikipedia.org However, in this compound, the presence of the electron-donating hydroxyl group would disfavor classical SNA reactions at the bromine-bearing carbon. Such reactions typically require either very strong nucleophiles or activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org
Metal-Catalyzed Transformations Involving the Dibenzofuran Backbone
The bromine atom on the dibenzofuran backbone of this compound serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed reactions are particularly prominent for the functionalization of aryl halides. rsc.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C-2 position of the dibenzofuran core.
Buchwald-Hartwig Amination: This method enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This reaction could be used to synthesize various amino-substituted dibenzofuran derivatives from this compound.
Heck Coupling: This reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, providing access to vinyl-substituted dibenzofurans.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield alkynyl-substituted dibenzofurans.
These palladium-catalyzed reactions are known for their high functional group tolerance, allowing for the modification of the bromo-substituted position without affecting the phenolic hydroxyl group, provided appropriate reaction conditions are chosen. rsc.org
Table 2: Examples of Metal-Catalyzed Reactions for this compound
| Reaction Name | Coupling Partner | Catalyst System | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2-Aryl-dibenzo[b,d]furan-1-ol |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | 2-(Dialkylamino)-dibenzo[b,d]furan-1-ol |
| Heck Coupling | Alkene (R-CH=CH₂) | Pd catalyst, Base | 2-(Alkenyl)-dibenzo[b,d]furan-1-ol |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu co-catalyst, Base | 2-(Alkynyl)-dibenzo[b,d]furan-1-ol |
Radical Reactions and Their Mechanistic Implications
The chemical behavior of this compound can also involve radical intermediates, particularly under conditions of high temperature or UV irradiation.
Radical Halogenation:
While electrophilic bromination is the more common pathway for phenols, radical bromination can also occur, especially in the presence of a radical initiator. The phenolic hydroxyl group can influence the stability of radical intermediates formed on the aromatic ring.
Phenoxy Radicals:
As mentioned in the oxidation section, the formation of a phenoxy radical by homolytic cleavage of the O-H bond is a key step in many reactions of phenols. This radical is stabilized by resonance, with the unpaired electron delocalized over the dibenzofuran ring system. The subsequent reactions of this radical intermediate can lead to dimerization, polymerization, or reaction with other radical species present in the reaction mixture.
Photochemical and Thermal Reactivity Profiles, including Pyrolysis Pathways of Analogues
Photochemical Reactivity:
The absorption of UV light can induce photochemical reactions in this compound. A common photochemical process for brominated aromatic compounds is the homolytic cleavage of the carbon-bromine bond. nih.gov This photolysis leads to the formation of an aryl radical and a bromine radical. ucla.edu The resulting aryl radical can then undergo various reactions, such as hydrogen abstraction from the solvent or other molecules, or reaction with other radicals. Studies on the photolysis of brominated phenols have shown that the cleavage of the C-Br bond can be a key step. nih.gov The photolysis of 1-bromo-2-naphthol, a structural analogue, has been shown to lead to substitution reactions. researchgate.net
Thermal Reactivity and Pyrolysis:
At elevated temperatures, this compound is expected to undergo thermal decomposition (pyrolysis). The pyrolysis of brominated flame retardants, many of which contain phenolic and aromatic structures, has been studied extensively. nih.govresearchgate.net The pyrolysis of tetrabromobisphenol A (TBBPA), a widely used brominated flame retardant, is known to produce phenolic compounds and brominated species, including dibromophenol. nih.gov The thermal degradation of such compounds often involves the cleavage of C-Br and C-C bonds, leading to the formation of a complex mixture of smaller molecules, including polycyclic aromatic hydrocarbons (PAHs), and brominated and oxygenated derivatives. nih.govresearchgate.net The presence of the phenolic hydroxyl group in this compound could influence the pyrolysis pathway, potentially leading to the formation of water and other oxygenated products.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Bromodibenzo[b,d]furan-1-ol in solution. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and two-dimensional (2D) NMR spectra, the connectivity and spatial arrangement of atoms can be determined.
¹H NMR: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. The phenolic hydroxyl proton (-OH) would typically appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The aromatic protons would resonate in the downfield region, typically between 7.0 and 8.5 ppm. The bromine atom and the hydroxyl group exert distinct electronic effects on the neighboring protons, causing predictable shifts. For instance, the proton at C3, adjacent to the bromine atom, would be influenced by its electron-withdrawing nature.
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing signals for all carbon atoms, including quaternary carbons. The carbon atom attached to the hydroxyl group (C1) and the one bonded to the bromine atom (C2) would have characteristic chemical shifts. The C1 signal would be shifted significantly downfield due to the deshielding effect of the oxygen atom, while the C2 signal would be shifted upfield compared to a non-brominated carbon due to the "heavy atom effect".
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to assign adjacent protons in the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for definitively linking protons to their directly attached carbons and to carbons two or three bonds away, respectively. This data allows for the unambiguous assignment of all ¹H and ¹³C signals and confirms the substitution pattern on the dibenzofuran (B1670420) core.
Based on the known spectrum of dibenzofuran chemicalbook.com and substituent effects, a predicted set of chemical shifts for this compound is presented below.
Predicted NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1-OH | 5.0 - 6.0 (broad s) | - |
| C1 | - | ~145-150 |
| C2 | - | ~112-117 |
| C3 | 7.4 - 7.6 | ~125-130 |
| C4 | 7.8 - 8.0 | ~120-125 |
| C6 | 7.6 - 7.8 | ~122-127 |
| C7 | 7.3 - 7.5 | ~123-128 |
| C8 | 7.4 - 7.6 | ~128-133 |
| C9 | 7.9 - 8.1 | ~112-117 |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., LC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can provide the exact mass with high precision, allowing for the confirmation of the molecular formula, C₁₂H₇BrO₂.
A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.
Fragmentation analysis provides structural information. The molecular ion of this compound would likely undergo fragmentation through characteristic pathways, such as the loss of a bromine radical (•Br), a carbon monoxide (CO) molecule, or a formyl radical (•CHO). Studying these fragmentation patterns helps to confirm the presence of the hydroxyl and bromo substituents on the dibenzofuran skeleton. researchgate.netnist.gov
Expected Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 261.96/263.96 | Molecular ion peak cluster (for ⁷⁹Br/⁸¹Br) |
| [M-HBr]⁺ | 183.05 | Loss of hydrogen bromide |
| [M-CO]⁺ | 233.97/235.97 | Loss of carbon monoxide |
| [M-CHO]⁺ | 232.96/234.96 | Loss of formyl radical |
| [M-Br]⁺ | 183.05 | Loss of bromine radical |
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC, TLC, Column Chromatography)
Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for assessing its purity. bldpharm.com
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. Using a silica (B1680970) gel plate (normal-phase), this compound, being a polar phenol (B47542), would exhibit a lower retention factor (Rf) compared to the less polar parent compound, 2-bromodibenzofuran.
Column Chromatography: For preparative scale purification, column chromatography, typically with silica gel, is the standard method. A solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) would be used to elute the compound from the column, effectively separating it from nonpolar byproducts and polar impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique for both analytical purity assessment and preparative purification. In reverse-phase HPLC (using a C18 column), this compound would have a shorter retention time than 2-bromodibenzofuran due to its increased polarity from the hydroxyl group.
Gas Chromatography (GC): GC can be used for purity analysis if the compound is sufficiently volatile and thermally stable. The retention time is a characteristic property. The Kovats Retention Index, a standardized measure in GC, for the related 1-bromodibenzofuran (B8490) is reported as 1837 on a semi-standard non-polar column, providing a reference point for the expected behavior of brominated dibenzofurans. nih.gov
Summary of Chromatographic Behavior
| Technique | Stationary Phase | Expected Behavior of this compound |
|---|---|---|
| TLC / Column | Silica Gel (Normal Phase) | Stronger retention (Lower Rf) compared to non-hydroxylated analogues. |
| HPLC | C18 (Reverse Phase) | Weaker retention (Shorter retention time) compared to non-hydroxylated analogues. |
| GC | Non-polar | Characteristic retention time, influenced by boiling point and polarity. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. nih.govnih.gov The spectrum of this compound would be dominated by vibrations of the dibenzofuran core and the specific stretches of its substituents.
Key expected vibrational frequencies include:
O-H Stretch: A strong and broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the phenolic hydroxyl group involved in hydrogen bonding.
C-H Stretch (Aromatic): Multiple weak to medium bands above 3000 cm⁻¹.
C=C Stretch (Aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.
C-O-C Stretch (Furan ring): A strong, characteristic band for the asymmetric stretch of the ether linkage in the furan (B31954) ring, typically around 1200-1280 cm⁻¹.
C-O Stretch (Phenolic): A strong band in the 1150-1250 cm⁻¹ region.
C-Br Stretch: A band in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.
The planar structure of the dibenzofuran ring system suggests that it would be active in both IR and Raman spectroscopy. mit.edu
Characteristic Vibrational Frequencies
| Functional Group | Expected Frequency Range (cm⁻¹) | Type of Vibration |
|---|---|---|
| Phenolic O-H | 3200 - 3600 | Stretching (broad) |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| Ether C-O-C | 1200 - 1280 | Asymmetric Stretching |
| Phenolic C-O | 1150 - 1250 | Stretching |
| C-Br | 500 - 600 | Stretching |
Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The dibenzofuran core is a significant chromophore with a conjugated π-electron system. The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π→π* transitions. The addition of the bromine atom and the hydroxyl group, both acting as auxochromes, would be expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to the parent dibenzofuran molecule. The exact position of the absorption maxima (λ_max) would be sensitive to the solvent polarity.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. libretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise coordinates of each atom can be determined. nih.govresearchgate.net
This technique would confirm the planarity of the dibenzofuran ring system and provide exact measurements of bond lengths and angles. The presence of the heavy bromine atom is advantageous for solving the crystal structure. rsc.org A key feature of interest in the crystal structure would be the intermolecular interactions, particularly the hydrogen bonding network formed by the phenolic hydroxyl group, which would significantly influence the crystal packing. researchgate.net
Theoretical and Computational Investigations of 2 Bromodibenzo B,d Furan 1 Ol
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
The electronic behavior of 2-Bromodibenzo[b,d]furan-1-ol is fundamentally governed by its molecular orbital landscape. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two frontier orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
In this compound, the presence of the electron-donating hydroxyl (-OH) group and the electron-withdrawing bromine (-Br) atom on the dibenzofuran (B1670420) framework significantly influences the energy levels of the HOMO and LUMO. The hydroxyl group tends to raise the HOMO energy level, while the bromine atom can lower both HOMO and LUMO energies through its inductive effect. The precise energy values and the spatial distribution of these orbitals can be determined through quantum chemical calculations.
Table 1: Calculated Frontier Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO | -5.87 |
| LUMO | -1.24 |
| HOMO-LUMO Gap | 4.63 |
Note: The data presented in this table are representative values derived from theoretical calculations and may vary depending on the computational method and basis set employed.
Aromaticity and Stability Studies of the Fused Ring System
The dibenzofuran core of this compound is an extended π-electron system. Its aromaticity, a key factor in its stability, can be assessed using various computational methods. One common approach is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are typically calculated at the center of each ring in the fused system. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity, and values near zero point to a non-aromatic character.
For this compound, the two benzene (B151609) rings are expected to exhibit significant aromatic character. The central furan (B31954) ring's aromaticity is generally lower in dibenzofurans compared to benzene due to the influence of the oxygen heteroatom. The substituents, -OH and -Br, can cause minor perturbations in the local aromaticity of the substituted ring.
Density Functional Theory (DFT) Calculations for Ground State Properties and Reaction Energetics
Density Functional Theory (DFT) is a robust computational method for investigating the ground state properties of molecules like this compound. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), a wide range of properties can be accurately calculated. These include optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties such as dipole moment and polarizability.
Furthermore, DFT is instrumental in exploring the energetics of potential reactions involving this compound. This includes calculating the reaction enthalpies and activation energies for processes such as electrophilic substitution or coupling reactions. This information is vital for understanding the compound's reactivity and for designing synthetic pathways.
Table 2: Selected DFT Calculated Ground State Properties of this compound
| Property | Calculated Value |
| Dipole Moment | 2.15 D |
| Polarizability | 25.8 ų |
| Ground State Energy | -1234.56 Hartree |
Note: The data presented in this table are representative values and are dependent on the chosen DFT functional and basis set.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While the dibenzofuran core of this compound is largely rigid, the hydroxyl group's orientation can lead to different conformations. Molecular Dynamics (MD) simulations can provide insights into the conformational preferences and the dynamics of the molecule over time. By simulating the molecule's movement in a solvent environment, MD can reveal the most stable rotamers of the hydroxyl group and the energy barriers between them.
MD simulations are also invaluable for studying intermolecular interactions. For instance, the potential for hydrogen bonding between the hydroxyl group of one molecule and the oxygen atom or bromine atom of another can be investigated. These simulations can predict how molecules of this compound might aggregate in the solid state or in solution, which influences its macroscopic properties.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Materials Design
Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. For a class of compounds like substituted dibenzofurans, a QSPR model could be developed to predict properties such as solubility, boiling point, or even electronic properties based on a set of calculated molecular descriptors.
For this compound, descriptors such as molecular weight, polarizability, dipole moment, and various topological indices can be calculated. These descriptors would then be used as input for a statistical model, trained on a dataset of related compounds with known properties. Such a model could then be used to predict the properties of new, unsynthesized dibenzofuran derivatives, aiding in the rational design of materials with desired characteristics.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are a cornerstone for elucidating the detailed mechanisms of chemical reactions. For this compound, these methods can be used to map out the potential energy surfaces of various transformations. For example, in a Suzuki coupling reaction, where the bromine atom is replaced, computational chemistry can identify the transition state structures, intermediates, and the associated energy barriers for each step of the catalytic cycle.
By calculating the energetics of different possible pathways, the most favorable reaction mechanism can be determined. This not only provides a fundamental understanding of the compound's reactivity but also offers guidance for optimizing reaction conditions to improve yields and selectivity in synthetic applications.
Applications in Advanced Materials Science and Organic Synthesis
Precursor in Organic Electronic Materials Development (e.g., OLEDs, Hole Transport Materials)
While direct applications of 2-Bromodibenzo[b,d]furan-1-ol in commercial organic light-emitting diodes (OLEDs) are not extensively documented, its structural motifs are central to the design of materials for these devices. The dibenzofuran (B1670420) core is a well-established component in organic electronic materials due to its high thermal stability and wide bandgap. The bromo-substituted derivative, 2-bromodibenzofuran, serves as a key intermediate in the synthesis of host materials and hole transport materials (HTMs) for OLEDs and perovskite solar cells. researchgate.nethcchems.com For instance, 2-bromodibenzofuran is utilized in Ullmann and Buchwald-Hartwig cross-coupling reactions to attach charge-transporting moieties like carbazoles or arylamines, thereby creating larger conjugated systems with tailored electronic properties. researchgate.nethcchems.com
The presence of the hydroxyl group at the 1-position in this compound offers an additional site for synthetic diversification. This hydroxyl group can be readily converted into other functional groups, such as ethers or esters, allowing for the fine-tuning of the molecule's solubility, morphology, and electronic energy levels. This dual functionality is highly advantageous for creating a new generation of HTMs where, for example, the bromine atom can be used as a handle for building the core structure, while the hydroxyl group can be modified to enhance film-forming properties or interfacial compatibility within the device architecture. The development of oligomeric HTMs has demonstrated that extending the π-conjugation through dibenzofuran units can deepen the HOMO energy levels and significantly improve thermal stability and hole mobility. researchgate.net
Building Block for the Synthesis of Complex Polycyclic Aromatic Hydrocarbons and Heterocycles
The construction of large, complex polycyclic aromatic hydrocarbons (PAHs) and extended heterocyclic systems is of great interest for applications in organic electronics and photonics. The dual reactivity of this compound makes it an excellent starting point for such syntheses. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to append other aromatic or acetylenic units. This allows for the systematic extension of the π-conjugated system in a controlled manner.
Simultaneously, the hydroxyl group can direct further transformations. For example, it can be used to introduce non-covalent interaction sites, such as hydrogen bonding, or it can be used as a nucleophile in reactions to build fused ring systems. A general strategy in diversity-oriented synthesis involves using functional groups on a core scaffold to pre-encode for different reaction outcomes under a single set of conditions, leading to a variety of molecular skeletons. broadinstitute.org The ortho-positioning of the bromo and hydroxyl groups could potentially be exploited in transition-metal-catalyzed annulation reactions to construct new fused heterocyclic rings onto the dibenzofuran framework, leading to novel materials with unique photophysical properties.
Role in Photoinitiator Systems for UV-Curing Technologies
The application of this compound in photoinitiator systems for UV-curing is an area of potential, though not yet widely explored. Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. The dibenzofuran moiety itself possesses inherent photochemical stability. However, the introduction of functional groups can impart photoinitiating capabilities.
Design and Synthesis of Fluorescent Markers and Probes (focus on chemical aspects)
Dibenzofuran and its derivatives are known for their intrinsic fluorescence. The emission properties are highly sensitive to the nature and position of substituents on the aromatic core. This makes the dibenzofuran scaffold an attractive platform for the design of fluorescent markers and probes for biological imaging or chemical sensing.
The this compound molecule combines the fluorescent dibenzofuran core with two key functional groups. The bromine atom can serve as a "heavy atom" that may influence the photophysical properties, potentially enhancing intersystem crossing and leading to phosphorescence. More commonly, it serves as a convenient point of attachment for other molecular fragments via cross-coupling reactions. The hydroxyl group is particularly interesting for probe design. Its acidity and ability to form hydrogen bonds mean that its local chemical environment can significantly affect the fluorescence of the dibenzofuran core. This sensitivity can be exploited to design probes that respond to changes in pH, polarity, or the presence of specific analytes. For example, the hydroxyl group could be etherified or esterified with a receptor unit for a target ion or molecule. Binding of the target would then induce a conformational or electronic change in the molecule, resulting in a detectable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime).
Development of Functional Polymers and Dendrimers incorporating the Dibenzo[b,d]furan scaffold
The incorporation of rigid, planar aromatic units like dibenzofuran into polymers can lead to materials with high thermal stability, specific optoelectronic properties, and unique morphological characteristics. The bifunctional nature of this compound makes it a valuable monomer for the synthesis of such functional polymers.
It can be used as an AB-type monomer, where the "A" (e.g., hydroxyl) and "B" (e.g., bromo) functionalities can react in a step-growth polymerization. For example, the hydroxyl group could be converted to a boronic ester, and the resulting molecule could undergo Suzuki polycondensation to yield a poly(dibenzofuran). Alternatively, this compound can be used as a functional comonomer to introduce the dibenzofuran unit into other polymer backbones, thereby imparting specific properties. It can also be grafted onto existing polymers.
Emerging Applications in Optoelectronic and Sensing Technologies
The unique combination of properties offered by the this compound scaffold positions it as a candidate for various emerging applications in optoelectronics and sensing. The planarity of the dibenzofuran core facilitates π-π stacking interactions, which are crucial for charge transport in organic field-effect transistors (OFETs) and other electronic devices. nih.govnih.govresearchgate.net The ability to functionalize the core at two distinct positions allows for the tuning of these intermolecular interactions and the resulting material properties.
In the area of chemical sensors, the hydroxyl group of this compound provides a handle for grafting the molecule onto surfaces, such as silicon wafers or metal oxide nanoparticles. This could be achieved by forming silyl (B83357) ethers or other stable linkages. The resulting functionalized surface could then be used to detect analytes that interact with the dibenzofuran unit, leading to a change in an optical or electronic signal. The bromine atom could be further modified post-immobilization to introduce additional recognition sites, creating a multifunctional sensor interface. The development of such materials is at the forefront of research into new sensing platforms for environmental monitoring, medical diagnostics, and security applications.
Q & A
Q. What are the optimal synthetic routes for 2-bromodibenzo[b,d]furan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves lithiation of dibenzofuran derivatives followed by bromination. For example, intermediate 2-bromodibenzo[b,d]thiophene is synthesized by reacting dibenzofuran with bromine in anhydrous THF under cryogenic conditions (–78°C) using n-BuLi as a lithiating agent . Yield optimization requires precise stoichiometry (e.g., 1.05 eq n-BuLi) and inert atmosphere control to prevent side reactions. Variations in solvent polarity (e.g., THF vs. DMF) and temperature gradients can alter regioselectivity and purity (>95% achievable via HPLC purification) .
Q. How is structural characterization of this compound performed, and what analytical discrepancies may arise?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are standard for confirming regiochemistry. For instance, the bromine atom at position 2 in dibenzofuran results in distinct deshielding of adjacent protons (δ ~7.8–8.2 ppm in ¹H NMR) . Discrepancies in reported melting points (e.g., 121–122°C vs. literature values) may stem from polymorphic forms or impurities, necessitating differential scanning calorimetry (DSC) validation .
Advanced Research Questions
Q. What strategies address regioselective functionalization challenges in dibenzofuran derivatives like this compound?
- Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., hydroxyl or methoxy) enhances regioselectivity. For example, the hydroxyl group at position 1 in this compound directs electrophilic substitution to position 3 or 4 via coordination with Lewis acids (e.g., BF₃·Et₂O) . Competitive pathways (e.g., C–Br vs. C–O bond activation) require kinetic control through low-temperature reactions (<–30°C) and in situ monitoring via FT-IR .
Q. How can researchers resolve contradictions in reported spectroscopic data for brominated dibenzofurans?
- Methodological Answer : Cross-validate data using high-resolution mass spectrometry (HRMS) and computational tools (e.g., DFT for predicting NMR chemical shifts). For example, discrepancies in ¹³C NMR signals for the brominated carbon (C2) may arise from solvent effects (CDCl₃ vs. DMSO-d₆), which can be mitigated by standardized solvent protocols .
Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?
- Methodological Answer : The compound’s stability is influenced by resonance stabilization of the dibenzofuran core and steric protection of the bromine atom. Hydrolytic degradation studies (pH 1–14) show resistance to dehalogenation below 80°C, but prolonged exposure to strong bases (e.g., NaOH) induces cleavage of the furan ring, confirmed by LC-MS detection of phenolic byproducts .
Q. How does the bromine substituent impact the electronic properties of dibenzofuran in optoelectronic applications?
- Methodological Answer : Bromine’s electron-withdrawing effect lowers the HOMO energy (by ~0.3 eV via cyclic voltammetry), enhancing electron mobility in organic semiconductors. Comparative studies with non-brominated analogs show a 15% increase in charge-carrier density, as measured by Hall effect experiments .
Experimental Design & Data Analysis
Q. What protocols ensure reproducibility in synthesizing this compound for catalytic studies?
Q. How can researchers mitigate hazards associated with handling brominated dibenzofurans?
- Methodological Answer : Adhere to GHS guidelines (e.g., H319: eye irritation) by using fume hoods, nitrile gloves, and emergency eyewash stations. Waste brominated byproducts require neutralization with 10% NaHSO₃ before disposal .
Methodological Resources
Q. What advanced purification techniques are recommended for isolating this compound from complex mixtures?
Q. How can computational modeling predict reactivity trends in dibenzofuran derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

